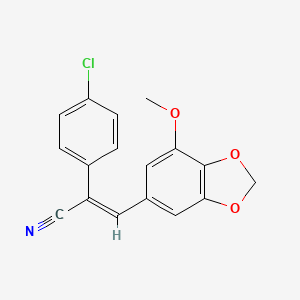
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile, also known as CL-MDMA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic drug that has been extensively studied for its potential use in scientific research.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile is not fully understood, but it is believed to work by increasing the levels of neurotransmitters in the brain. Specifically, 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile increases the release of serotonin, dopamine, and norepinephrine, which are all involved in regulating mood, appetite, and other physiological functions.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature, as well as cause changes in mood and perception. 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments is its ability to increase the levels of neurotransmitters in the brain. This makes it a promising candidate for research into the treatment of mood disorders and other neurological conditions. However, there are also limitations to using 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments. It is a synthetic drug that has not been extensively tested in humans, and its long-term effects are not well understood. Additionally, the synthesis of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile is a complex process that requires a high level of expertise, which may make it difficult for some researchers to use.
将来の方向性
There are many potential future directions for research into 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of interest is its neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers may be interested in exploring the potential use of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile in the treatment of addiction and other psychiatric disorders. Overall, there is still much to be learned about 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile, and further research is needed to fully understand its potential benefits and limitations.
合成法
The synthesis of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile involves the reaction of 4-chlorobenzaldehyde with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acrylonitrile to obtain 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile. The synthesis of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile is a complex process that requires a high level of expertise, and it should only be attempted by trained professionals in a controlled laboratory environment.
科学的研究の応用
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile has been studied extensively for its potential use in scientific research. It has been shown to have a range of effects on the central nervous system, including increased levels of serotonin, dopamine, and norepinephrine. These effects make 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile a promising candidate for research into the treatment of depression, anxiety, and other mood disorders.
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-20-15-7-11(8-16-17(15)22-10-21-16)6-13(9-19)12-2-4-14(18)5-3-12/h2-8H,10H2,1H3/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPLZHQWIGZVEB-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C(C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C(/C#N)\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)
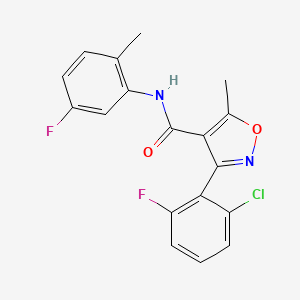
![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)

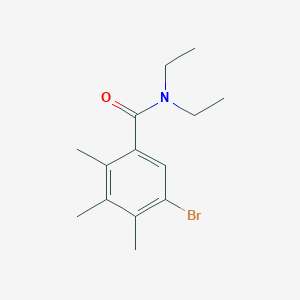
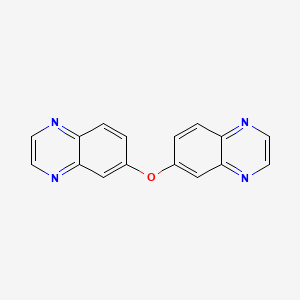
![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
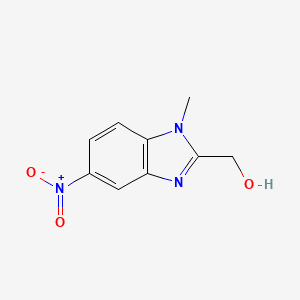
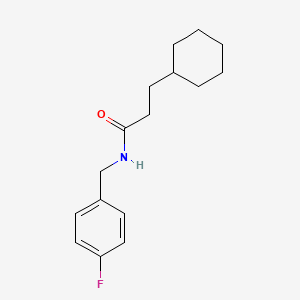

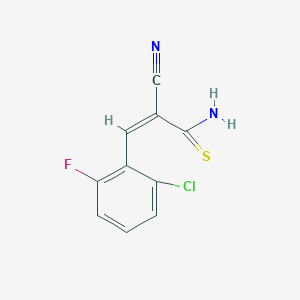
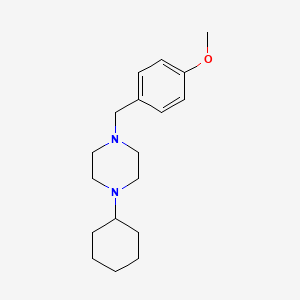
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)